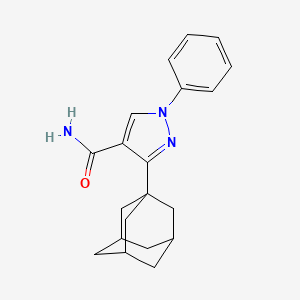![molecular formula C21H16N4O3 B5377442 3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5377442.png)
3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPOB and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
MPOB exerts its biological effects through the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in immune response, inflammation, and cell survival. MPOB inhibits the activity of IKKβ, a kinase that activates NF-κB by phosphorylation. Inhibition of IKKβ by MPOB prevents the activation of NF-κB and reduces the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MPOB has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In animal models, MPOB has been found to reduce inflammation, inhibit tumor growth, and protect against neurodegeneration. MPOB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPOB in lab experiments is its specificity for NF-κB inhibition. MPOB has been shown to specifically inhibit the activity of IKKβ, which is a key regulator of NF-κB activity. However, one of the limitations of using MPOB is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on MPOB. One area of interest is the development of more potent and selective inhibitors of NF-κB activity. Another area of interest is the investigation of the potential therapeutic applications of MPOB in various disease models. MPOB has shown promise as a potential treatment for inflammatory diseases, cancer, and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of MPOB.
Métodos De Síntesis
The synthesis of MPOB involves the reaction between 4-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine and 4-bromo-2-fluorobenzonitrile in the presence of palladium catalysts. The reaction is carried out in a solvent mixture of dimethylformamide and water, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
MPOB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. MPOB has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune response and inflammation. Inhibition of NF-κB by MPOB has been shown to reduce inflammation in various animal models.
Propiedades
IUPAC Name |
3-methoxy-N-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-27-18-4-2-3-16(13-18)20(26)23-17-7-5-14(6-8-17)19-24-21(28-25-19)15-9-11-22-12-10-15/h2-13H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMUUYVQFYTWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-N-ethyl-4-{4-[4-(1-pyrrolidinylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide dihydrochloride](/img/structure/B5377368.png)
![2,2'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5377375.png)

![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5377382.png)
![2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5377393.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5377394.png)
![2-[2-(3,4,5-trimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5377404.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)

![3-[5-(N-methyl-L-alanyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5377415.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5377419.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5377431.png)

![11-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5377456.png)